5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Overview
Description
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol . It is also known by the synonym 5-Bromo-3-methoxysalicylaldehyde . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde core. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-3-methoxybenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 5-Bromo-2-hydroxy-3-methoxybenzoic acid.
Reduction: 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-hydroxy-3-methoxybenzaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, leading to various biochemical effects. For example, it may inhibit the growth of certain cancer cells by interfering with specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
5-Bromovanillin: Similar structure with an additional methoxy group at the para position.
5-Bromosalicylaldehyde: Lacks the methoxy group present in 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Similar structure with different positions of the bromine and hydroxyl groups.
Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, hydroxyl, and methoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
5-bromo-2-hydroxy-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKBTPDEVLIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294271 | |
Record name | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5034-74-2 | |
Record name | 5034-74-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde?
A: this compound is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol. While the provided research doesn't explicitly state these values, they can be deduced from its structure. Spectroscopic data, including 1H-NMR, 13C-NMR, and IR spectra, have been used to confirm the structure of compounds derived from this compound. []
Q2: How does this compound interact with metal ions?
A: this compound acts as a precursor for synthesizing Schiff base ligands. These ligands readily form complexes with various metal ions, including Al(III), Fe(III), Ni(II), Cu(II), Th(IV), and Re(I), by coordinating through oxygen and nitrogen atoms. [, , , , , , ]
Q3: What analytical techniques are commonly employed to study this compound and its derivatives?
A: Researchers utilize various analytical methods to characterize this compound and its complexes. These methods include UV-Vis spectrophotometry for determining complex formation and concentration [, , , , , ], single-crystal X-ray crystallography to elucidate the three-dimensional structure of metal complexes [], and computational approaches like DFT calculations to study electronic properties and interactions. []
Q4: What are the applications of this compound derived compounds?
A: This compound serves as a versatile building block in organic synthesis. For instance, it acts as a starting material for the total synthesis of ailanthoidol, a natural product with potential medicinal properties. [] Additionally, its metal complexes demonstrate promising biological activities. For example, a copper(II) Schiff base complex derived from this compound has shown potential anticancer activity against various cancer cell lines. [] Furthermore, rhenium(I) complexes with semicarbazone ligands derived from this compound exhibit in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. []
Q5: Has the structure-activity relationship (SAR) of this compound derivatives been investigated?
A: While specific SAR studies aren't detailed in the provided research, the varying activities of different metal complexes suggest that the metal ion and ligand structure significantly influence the biological activity. For example, brominated ligands, specifically 5-bromo-2-hydroxybenzaldehyde semicarbazone and this compound semicarbazone, led to rhenium(I) complexes with higher anti-trypanosomal activity compared to complexes with non-brominated ligands. []
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